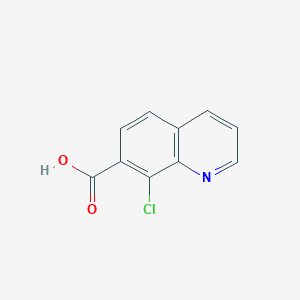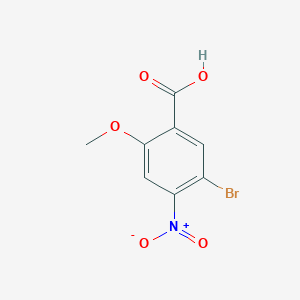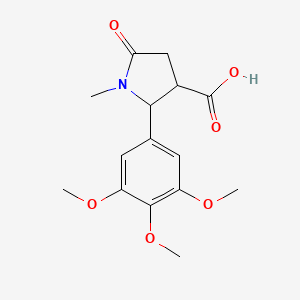![molecular formula C15H19N3O5 B8051949 [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid](/img/structure/B8051949.png)
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid is a complex organic compound that features a benzo[1,3]dioxole moiety, a piperazine ring, and an amino-acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the amino-acetic acid group is attached via an amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzo[1,3]dioxole moiety can intercalate with DNA, while the piperazine ring can bind to enzyme active sites, inhibiting their function. This dual interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid is unique due to its combination of a benzo[1,3]dioxole moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(20)8-16-15(21)18-5-3-17(4-6-18)9-11-1-2-12-13(7-11)23-10-22-12/h1-2,7H,3-6,8-10H2,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOOBYKESCTWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B8051867.png)
![[(4-ethoxyanilino)-methylsulfanylmethylidene]-(4-ethoxyphenyl)azanium;iodide](/img/structure/B8051880.png)


![(2S,3R)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B8051895.png)
![{1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid](/img/structure/B8051913.png)
![7,7'-dihydroxy-8,8'-dimethyl-4,4'-spirobi[3H-chromene]-2,2'-dione](/img/structure/B8051927.png)
![4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid](/img/structure/B8051937.png)
![3-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid](/img/structure/B8051938.png)
![2-[1-(Furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B8051952.png)
![2-[(6-Chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetic acid](/img/structure/B8051960.png)


![3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8051982.png)
